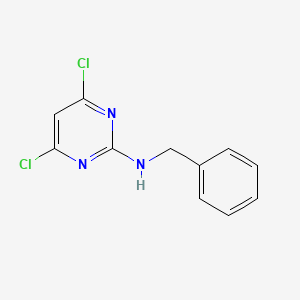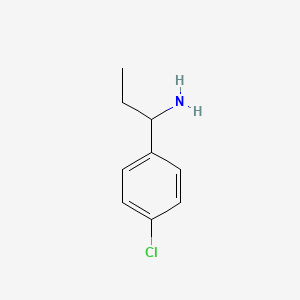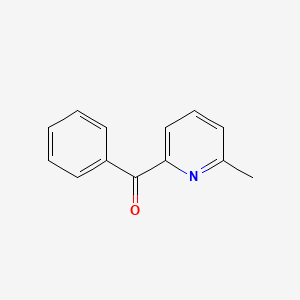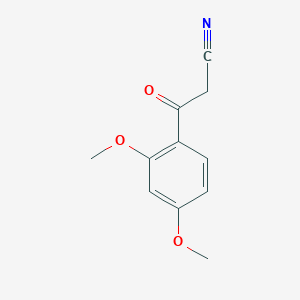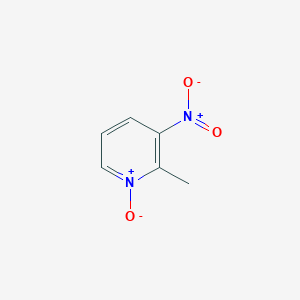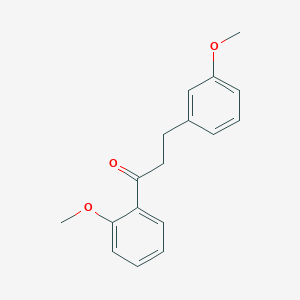
2'-Methoxy-3-(3-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 . It belongs to the class of compounds known as ketones .
Molecular Structure Analysis
The molecular structure of 2’-Methoxy-3-(3-methoxyphenyl)propiophenone consists of two methoxyphenyl groups attached to a propiophenone backbone . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
2’-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound with a molecular weight of 270.32 . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional data.Applications De Recherche Scientifique
Semisynthesis of Methoxylated Propiophenones A rapid and practical semisynthesis of natural methoxylated propiophenones, including compounds related to 2'-Methoxy-3-(3-methoxyphenyl)propiophenone, was realized by reacting stereo- and regio-isomeric mixtures of phenylpropenes with a catalytic amount of palladium chloride and sodium formate in formic acid, methanol, and water, followed by oxidation. This method, compared through conventional, ultrasound, and microwave heating, showcases the efficiency and versatility in synthesizing these compounds for various applications (Joshi, Sharma, & Sinha, 2005).
Synthetic Pathways and Intermediates The synthesis of specific pharmaceutical intermediates, such as 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, was achieved starting from methoxylated propiophenones, demonstrating their importance as key intermediates in pharmaceutical synthesis. This process involved multiple steps, including Friedel-Crafts reactions and condensation with diethyl succinate, showcasing the compound's role in complex synthetic pathways (Yu Ma, 2000).
Advancements in Organic Synthesis Further research into the synthesis and reactions of methoxylated phenyl compounds has led to the development of new methodologies and intermediates for pharmaceutical and chemical research. For instance, the study on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its subsequent reactions provided insights into novel synthetic routes and potential applications in drug development (Pimenova, Krasnych, Goun, & Miles, 2003).
Structural and Spectroscopic Studies The crystal structure, spectroscopic, and thermal stability studies of related methoxylated phenyl compounds have contributed to a deeper understanding of their physical and chemical properties. Such studies are essential for the application of these compounds in various fields, including material science and molecular engineering (Kula, Mazur, & Rzączyńska, 2007).
Drug Discovery and Molecular Docking Methoxylated propiophenones have also been studied for their potential in drug discovery, including their role as kinase inhibitors. Structural, spectral, and electronic properties of newly synthesized compounds have been examined, highlighting their potential in targeting specific biological pathways and diseases. Such research includes molecular docking studies to understand the compound's interaction with cancer and anti-malarial receptors, indicating its significance in the development of new therapeutic agents (H., Thirumalaikumar, Muthu, Asif, & Irfan, 2021).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-14-7-5-6-13(12-14)10-11-16(18)15-8-3-4-9-17(15)20-2/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYHEFDHRKXZTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505622 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxy-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
75849-06-8 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


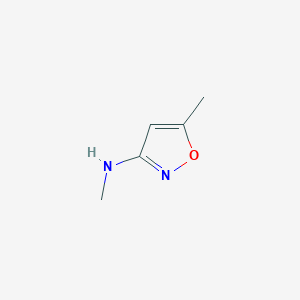

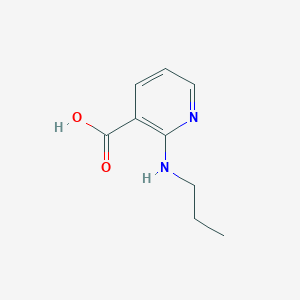
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
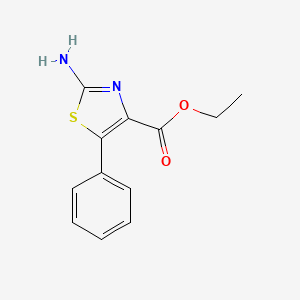
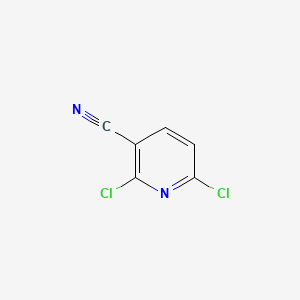
![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)
